molecular formula C10H10O2 B1606519 3-Methoxycinnamaldehyde CAS No. 56578-36-0

3-Methoxycinnamaldehyde

Cat. No.: B1606519
CAS No.: 56578-36-0
M. Wt: 162.18 g/mol
InChI Key: XHYAQFCRAQUBTD-UHFFFAOYSA-N
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Description

3-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.1852 g/mol . It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH₃) attached to the aromatic ring. This compound is known for its pleasant aroma and is used in various applications, including flavoring agents and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, is common in industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-methoxycinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 3-methoxycinnamyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: 3-Methoxycinnamic acid.

    Reduction: 3-Methoxycinnamyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxycinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studies have shown that derivatives of this compound exhibit biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research indicates potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

3-Methoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives:

Uniqueness: this compound’s unique structure, with a methoxy group on the aromatic ring, imparts distinct chemical and biological properties, making it valuable in various applications.

Comparison with Similar Compounds

  • Cinnamaldehyde
  • 4-Hydroxy-3-methoxycinnamaldehyde
  • Vanillin

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYAQFCRAQUBTD-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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